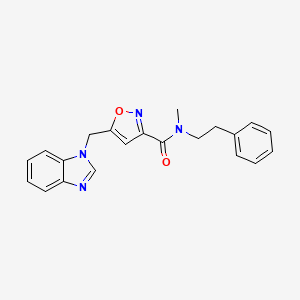
7-bromo-2-(2-hydroxyphenyl)-4-quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-2-(2-hydroxyphenyl)-4-quinolinecarboxylic acid is a compound that belongs to the class of quinolinecarboxylic acids. It is an important intermediate in the synthesis of various bioactive compounds. This compound has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
作用機序
The mechanism of action of 7-bromo-2-(2-hydroxyphenyl)-4-quinolinecarboxylic acid is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.
Biochemical and physiological effects:
Studies have shown that 7-bromo-2-(2-hydroxyphenyl)-4-quinolinecarboxylic acid exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to exhibit antimicrobial activity against various pathogens, such as bacteria and fungi.
実験室実験の利点と制限
One of the advantages of using 7-bromo-2-(2-hydroxyphenyl)-4-quinolinecarboxylic acid in lab experiments is its availability and ease of synthesis. This compound can be synthesized using relatively simple methods and is readily available from commercial sources. Additionally, this compound exhibits a wide range of biological activities, making it a versatile tool for scientific research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound may exhibit cytotoxicity at high concentrations, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of 7-bromo-2-(2-hydroxyphenyl)-4-quinolinecarboxylic acid. One area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of the mechanism of action of this compound and its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, the study of the structure-activity relationship of this compound may lead to the development of more potent and selective bioactive compounds.
合成法
The synthesis of 7-bromo-2-(2-hydroxyphenyl)-4-quinolinecarboxylic acid can be achieved through several methods. One of the most commonly used methods is the reaction of 2-hydroxybenzaldehyde with 7-bromo-4-chloroquinoline-2-carboxylic acid in the presence of a base, followed by hydrolysis of the resulting intermediate. Another method involves the reaction of 2-aminophenol with 7-bromo-4-chloroquinoline-2-carboxylic acid in the presence of a reducing agent, followed by oxidation of the resulting intermediate.
科学的研究の応用
7-bromo-2-(2-hydroxyphenyl)-4-quinolinecarboxylic acid has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This compound has been used as a starting material for the synthesis of various bioactive compounds, such as quinoline-based antimalarials and anticancer agents.
特性
IUPAC Name |
7-bromo-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO3/c17-9-5-6-10-12(16(20)21)8-14(18-13(10)7-9)11-3-1-2-4-15(11)19/h1-8,19H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLCRRFGRBNDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6004269.png)
![6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6004276.png)
![ethyl 2-[(2,4,5-trimethoxybenzoyl)amino]-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate](/img/structure/B6004277.png)
![3-({[4-(3-bromophenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6004280.png)
![2-(dimethylamino)-2-(3-methylphenyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6004281.png)
![2-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6004286.png)
![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6004288.png)
![2-{[4-ethyl-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6004293.png)
![3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]propanamide](/img/structure/B6004300.png)
![4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B6004317.png)

![4-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B6004323.png)
![5,5'-carbonylbis[2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B6004330.png)
